molecular formula C36H45NO12 B092460 3-Formyl-25-desacetylrifamycin CAS No. 16783-97-4

3-Formyl-25-desacetylrifamycin

Cat. No. B092460
CAS RN: 16783-97-4
M. Wt: 683.7 g/mol
InChI Key: GGZYOFVKHSKDIP-WSMWQBPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-25-desacetylrifamycin is a derivative of rifamycin . It is used in scientific research and has numerous applications in drug discovery and development, particularly in the field of antibiotics.


Synthesis Analysis

The synthesis of rifampicin, a related compound, has been described in previous work . The process involves reacting 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . This method is still used to synthesize rifampicin today .


Molecular Structure Analysis

The molecular formula of 3-Formyl-25-desacetylrifamycin is C36H45NO12 . The molecular weight is 683.742 .


Chemical Reactions Analysis

The first synthesis of rifampicin, a related compound, involved reacting 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . In 1970, a process for the preparation of 3-formyl rifamycin SV and its reaction with primary amines and hydrazines was described .

Scientific Research Applications

  • 3-Formylrifamycin SV, a derivative of rifampicin, has been observed to act as an uncoupler in vitro on rat liver mitochondria. It markedly decreases respiratory control and the ADP:O ratio while enhancing state 4 respiration. This suggests its potential application in biological studies related to cellular respiration and energy transfer (Inouye, Uchinomi, & Wachi, 1974).

  • The compound has been quantitated in serum, urine, and aqueous solutions by high-pressure, reverse-phase liquid chromatography. This method is useful for monitoring therapeutic drug concentrations and for pharmacokinetic studies (Weber, Opheim, Smith, & Wong, 1983).

  • 3-Formylrifamycin SV, along with other rifamycin derivatives, has been evaluated for its ability to resolve degradation products of rifampicin. This is significant for the analysis of anti-tuberculosis drugs and their stability (Mohan, Sharda, & Singh, 2003).

  • The compound has been investigated in the context of its metabolism and disposition in humans. For instance, studies have explored the biotransformation of 14C-rifapentine, a derivative of rifampin, to identify its metabolites including 3-Formyl-25-desacetylrifamycin (Reith, Keung, Toren, Cheng, Eller, & Weir, 1998).

Safety And Hazards

The safety data sheet for 3-Formyl-25-desacetylrifamycin indicates that it causes serious eye damage and is very toxic to aquatic life with long-lasting effects . It is not intended for human or veterinary use .

properties

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-26-21(14-38)31(43)23-24(32(26)44)30(42)20(6)33-25(23)34(45)36(7,49-33)48-13-12-22(47-8)17(3)28(40)19(5)29(41)18(4)27(15)39/h9-15,17-19,22,27-29,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19-,22-,27-,28+,29+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZYOFVKHSKDIP-WSMWQBPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)C=O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-25-desacetylrifamycin

CAS RN

16783-97-4
Record name 3-Formyl-25-desacetylrifamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-FORMYL-25-DESACETYLRIFAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W23H162QVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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